Ulifloxacin-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . This compound is primarily used in scientific research to study the behavior of Ulifloxacin in biological systems.
Wissenschaftliche Forschungsanwendungen
Ulifloxacin-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Ulifloxacin in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ulifloxacin.
Drug Development: Assists in the development of new fluoroquinolone antibiotics by providing insights into the pharmacokinetic and metabolic profiles of these compounds.
Analytical Chemistry: Employed in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to quantify Ulifloxacin and its metabolites in biological samples.
Safety and Hazards
The safety data sheet for Levofloxacin-d8, a similar compound, suggests that it should be used only for laboratory use and not for medicinal, household, or other uses . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .
Wirkmechanismus
Target of Action
Ulifloxacin-d8, the active metabolite of prulifloxacin, primarily targets bacterial DNA gyrase . This enzyme is essential for bacterial DNA replication, transcription, repair, and recombination . This compound exhibits broad activity against enteric and nonenteric gram-negative bacilli .
Mode of Action
This compound, like other fluoroquinolones, prevents bacterial DNA replication by inhibiting bacterial DNA gyrase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot replicate or repair its DNA, leading to cell death .
Biochemical Pathways
This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, which is a critical step in the DNA replication process . This disruption in the DNA replication pathway leads to the death of the bacterial cell .
Pharmacokinetics
This compound is the deuterium-labeled version of ulifloxacin . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Prulifloxacin, the prodrug of ulifloxacin, is metabolized to ulifloxacin in the body . The exposure to ulifloxacin increases as renal function decreases due to a lower ulifloxacin clearance . The pharmacokinetics of ulifloxacin are significantly changed only in patients with severe renal impairment .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting DNA gyrase, this compound prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death . This compound has been shown to be highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobials can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all play a role in the effectiveness and stability of this compound .
Biochemische Analyse
Biochemical Properties
Ulifloxacin-d8, like its parent compound Ulifloxacin, interacts with various enzymes and proteins. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. The nature of these interactions involves the inhibition of these enzymes, leading to the prevention of bacterial DNA replication and thus, bacterial growth.
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. By inhibiting key enzymes involved in bacterial DNA replication, this compound can effectively halt the growth and proliferation of bacteria. This can influence cellular functions such as cell signaling pathways, gene expression, and cellular metabolism, particularly in bacterial cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound inhibits their activity, preventing the unwinding and resealing of DNA that is necessary for replication. This leads to the cessation of bacterial DNA replication and, consequently, bacterial growth.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its pharmacokinetic properties. Exposure to this compound increases as renal function decreases due to a lower Ulifloxacin clearance . The amount of Ulifloxacin excreted in urine over a 24-h dosing period was similar in subjects with normal renal function and patients with mild impaired renal function, but lower in those with moderate and severe renal impairment .
Dosage Effects in Animal Models
Studies on Prulifloxacin, the prodrug of Ulifloxacin, have shown excellent protective effects in vivo in experimental animal models of systemic, respiratory, and urinary tract infection .
Metabolic Pathways
Ulifloxacin, the parent compound of this compound, undergoes negligible phase I metabolism, and is mainly eliminated unchanged, partially as glucuronate, through the urine and faeces via biliary excretion .
Transport and Distribution
This compound is expected to be transported and distributed within cells and tissues in a manner similar to Ulifloxacin. Studies have shown that Ulifloxacin is predominantly eliminated via the kidneys and in the faeces . It penetrates well into the respiratory tract, with lung/plasma concentration ratios that increase with time .
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ulifloxacin-d8 involves the deuteration of Ulifloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Ulifloxacin. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the Ulifloxacin molecule. The production process is carefully monitored to maintain high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, typically involving the reduction of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Ulifloxacin: The non-deuterated form of Ulifloxacin-d8, used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking of the compound are essential .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of Ulifloxacin-d8 can be achieved by deuteration of Ulifloxacin.", "Starting Materials": ["Ulifloxacin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)"], "Reaction": [ "Step 1: Dissolve Ulifloxacin in D2O and add NaOH to make it alkaline.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for deuteration.", "Step 3: Acidify the reaction mixture with HCl to pH 1-2.", "Step 4: Extract the product with EtOAc and wash the organic layer with water.", "Step 5: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain Ulifloxacin-d8 as a white solid." ] } | |
CAS-Nummer |
1246820-95-0 |
Molekularformel |
C16H16FN3O3S |
Molekulargewicht |
357.429 |
IUPAC-Name |
6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
SUXQDLLXIBLQHW-UDCOFZOWSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Synonyme |
6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; AF 3013; NAD 394; NM 394; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.